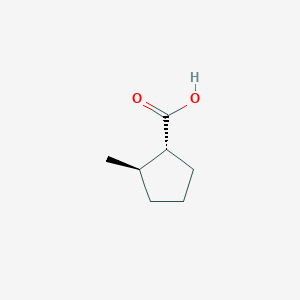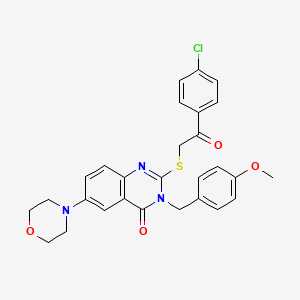![molecular formula C21H21ClN2OS B2696136 N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1376327-79-5](/img/structure/B2696136.png)
N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as ML352, is a small molecule that has been of great interest to researchers due to its potential therapeutic applications. This compound was first synthesized in 2013 by a team of scientists at the University of Michigan, and has since been the subject of numerous studies investigating its mechanism of action and potential uses in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of a protein called Hsp70. This protein is involved in a variety of cellular processes, including protein folding and degradation, and has been implicated in the development of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the growth of cancer cells in vitro, and can improve cognitive function in mouse models of Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is that it is a small molecule, which makes it easier to synthesize and manipulate in the laboratory. Additionally, its potential therapeutic applications make it an attractive target for drug development. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Direcciones Futuras
There are many potential future directions for research on N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. One area of focus could be on further elucidating its mechanism of action, which could help researchers to better understand its potential therapeutic applications. Additionally, researchers could investigate its effects in vivo, in order to determine its safety and efficacy as a potential drug candidate. Finally, researchers could explore the use of this compound in combination with other drugs, in order to determine whether it could be used as part of a combination therapy for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves a multi-step process that begins with the reaction of 3-chloro-4-(phenylsulfanyl)aniline with propargyl bromide to form N-(3-chloro-4-(phenylsulfanyl)phenyl)prop-2-yn-1-amine. This intermediate is then reacted with piperidine-4-carboxylic acid to yield the final product, this compound.
Aplicaciones Científicas De Investigación
N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been studied extensively for its potential therapeutic applications in a variety of diseases. One area of research has focused on its use as a treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in mouse models of the disease.
Propiedades
IUPAC Name |
N-(3-chloro-4-phenylsulfanylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2OS/c1-2-12-24-13-10-16(11-14-24)21(25)23-17-8-9-20(19(22)15-17)26-18-6-4-3-5-7-18/h1,3-9,15-16H,10-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDFDSJZMZBNPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2=CC(=C(C=C2)SC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide](/img/no-structure.png)
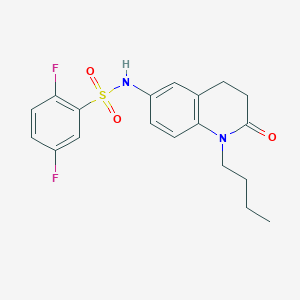
![2-Cyclopropyl-5-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2696059.png)
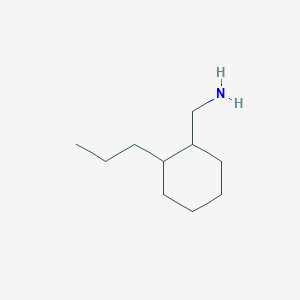
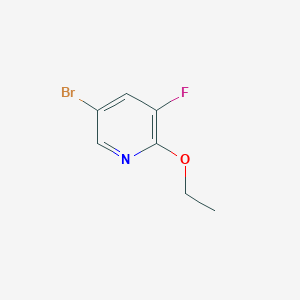
![6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B2696062.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(3-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B2696064.png)

![2-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol](/img/structure/B2696067.png)
![Methyl 3-amino-4-[(2-fluorophenyl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2696070.png)


